5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate
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Overview
Description
5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate is a complex organic compound characterized by its unique structural features. This compound contains a bromine atom, a trimethylsilyl group, and a pent-3-en-1-yl moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-ol and 5-oxopentanoic acid.
Esterification Reaction: The key step involves the esterification of 3-bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-ol with 5-oxopentanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with the reaction mixture being heated to a specific temperature (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups (e.g., hydroxyl, amino) using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The compound may modulate biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-ol: A precursor in the synthesis of the target compound.
5-Oxopentanoic Acid: Another precursor used in the esterification reaction.
Trimethylsilyl Derivatives: Compounds with similar trimethylsilyl groups that exhibit comparable reactivity.
Uniqueness
5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
646501-48-6 |
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Molecular Formula |
C14H24BrO4Si- |
Molecular Weight |
364.33 g/mol |
IUPAC Name |
5-[(2S)-3-bromo-4-methyl-2-trimethylsilylpent-3-enoxy]-5-oxopentanoate |
InChI |
InChI=1S/C14H25BrO4Si/c1-10(2)14(15)11(20(3,4)5)9-19-13(18)8-6-7-12(16)17/h11H,6-9H2,1-5H3,(H,16,17)/p-1/t11-/m0/s1 |
InChI Key |
SJDIZIHRWHOYBO-NSHDSACASA-M |
Isomeric SMILES |
CC(=C([C@H](COC(=O)CCCC(=O)[O-])[Si](C)(C)C)Br)C |
Canonical SMILES |
CC(=C(C(COC(=O)CCCC(=O)[O-])[Si](C)(C)C)Br)C |
Origin of Product |
United States |
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